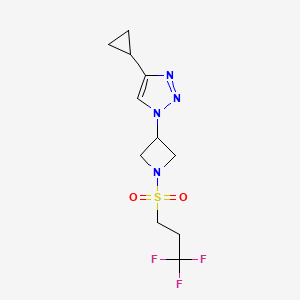

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

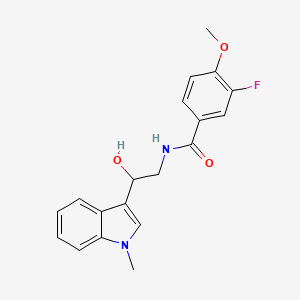

The compound “N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidine derivatives have been found to exhibit a broad spectrum of biological activity .Scientific Research Applications

Antibacterial Agents

Compounds containing sulfonamido moieties, similar in structural relevance to the compound , have been synthesized and evaluated for their antibacterial properties. For instance, novel heterocyclic compounds featuring a sulfonamido moiety have shown high antibacterial activities, suggesting potential for the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor Agents

The design and synthesis of classical and nonclassical compounds as potential dihydrofolate reductase (DHFR) inhibitors demonstrate the interest in compounds that could serve as antitumor agents. Certain pyrimidine derivatives have shown to be potent inhibitors of human DHFR and exhibited inhibitory effects on the growth of tumor cells in culture (Gangjee et al., 2007).

Antioxidants

The design, synthesis, and evaluation of novel derivatives as significant antioxidants highlight the ongoing research into compounds that can act as efficient inhibitors of reactive oxygen species (ROS). This research area is crucial for developing treatments that mitigate oxidative stress, contributing to various diseases (Aziz et al., 2021).

Lewis Acid Applications

The study of compounds that can adopt specific conformations due to the presence of a Lewis acid, such as a pentafluorophenyl group, opens up avenues for exploring molecular interactions that are critical in chemical synthesis and material science. These insights can lead to the development of new catalytic processes or materials with unique properties (Forbes, Beatty, & Smith, 2001).

Anticancer Activity

Compounds designed to target specific cellular mechanisms have been synthesized and evaluated for their anticancer activities. For example, derivatives synthesized for inhibiting cancer cell proliferation demonstrate the potential for developing new anticancer drugs. This research area focuses on identifying compounds that can offer selective toxicity towards cancer cells while sparing healthy tissues (Huang et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c18-27(24,25)14-5-3-13(4-6-14)17(23)19-7-10-26-16-11-15(20-12-21-16)22-8-1-2-9-22/h3-6,11-12H,1-2,7-10H2,(H,19,23)(H2,18,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBAIYYPLZOPGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

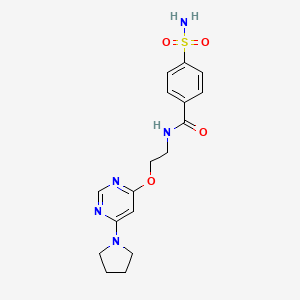

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2420595.png)

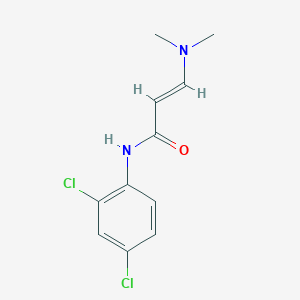

![(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420596.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine](/img/structure/B2420598.png)

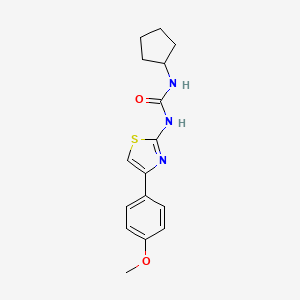

![2-Pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2420600.png)

![5-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2420604.png)

![Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2420611.png)

![4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B2420616.png)

![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)